Methyl 2-hydroxy-4-phenylbut-3-enoate is an organic compound characterized by its molecular formula . It features a hydroxyl group, a phenyl group, and a but-3-enoate structure, making it a versatile compound in organic synthesis. This compound is notable for its potential applications in medicinal chemistry and its role as an intermediate in various synthetic pathways.
Research has indicated that methyl 2-hydroxy-4-phenylbut-3-enoate exhibits significant biological activity. It has been studied for its antimicrobial properties, particularly against strains of Staphylococcus aureus, including methicillin-resistant strains. The compound inhibits the enzyme MenB in the menaquinone biosynthesis pathway, which is crucial for bacterial respiration. Its mechanism of action involves forming an adduct with coenzyme A, leading to disrupted bacterial growth and viability .
Several synthetic routes exist for producing methyl 2-hydroxy-4-phenylbut-3-enoate:
Studies have demonstrated that methyl 2-hydroxy-4-phenylbut-3-enoate interacts specifically with bacterial enzymes involved in menaquinone biosynthesis. The formation of the coenzyme A adduct inhibits MenB activity, leading to reduced bacterial growth. This interaction highlights its potential as a novel antimicrobial agent targeting specific biochemical pathways within bacteria .
Methyl 2-hydroxy-4-phenylbut-3-enoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | Contains an additional methyl group on the phenyl ring | |
| Methyl 2-hydroxy-4-octanoyloxybutanoate | Longer carbon chain influences solubility and reactivity | |
| Methyl 4-(4-chlorophenyl)-4-hydroxybutanoate | Chlorine substitution alters biological activity |
Methyl 2-hydroxy-4-phenylbut-3-enoate is unique due to its specific biological activity against bacterial enzymes, particularly its inhibition of MenB, which is less common among related compounds. Its dual functional groups (hydroxyl and phenyl) provide distinct reactivity patterns not seen in all similar compounds .
The Mitsunobu reaction has emerged as a cornerstone for constructing heterocyclic frameworks within methyl 2-hydroxy-4-phenylbut-3-enoate derivatives. This redox-neutral reaction employs triphenylphosphine and azodicarboxylates (e.g., diethyl azodicarboxylate, DEAD) to mediate stereoselective couplings between alcohols and pronucleophiles, enabling precise control over ring size and substituent orientation. A notable application involves the intramolecular cyclization of phenolic precursors to form benzofuran or benzopyran motifs. For example, In(OTf)₃-catalyzed C–H allylation of phenols with methyl (E)-2-diazo-4-phenylbut-3-enoate yields bicyclic esters through a regioselective domino process. The reaction proceeds via indium-mediated activation of the diazo compound, followed by electrophilic aromatic substitution and subsequent lactonization (Figure 1).
Table 1: Mitsunobu Reaction Conditions for Heterocyclic Ring Formation
| Substrate | Catalyst | Azodicarboxylate | Yield (%) | Product Structure |
|---|---|---|---|---|
| Phenol derivatives | In(OTf)₃ | DEAD | 71–99 | Bicyclic but-3-enoate |
| TBS-protected diols | PPh₃ | DIAD | 43–72 | Bridged iminocyclitols |
Key advancements include the use of silyl protecting groups to direct cyclization pathways. For instance, tert-butyldimethylsilyl (TBS) groups on diamino triol precursors favor six-membered iminocyclitol formation under Mitsunobu conditions, whereas benzoyl groups promote bridged bicyclic structures via a rare N→O acyl migration. Computational studies suggest that steric and electronic effects of protecting groups modulate transition-state geometries, enabling selective access to diverse heterocycles.
Enolate stabilization is critical for preserving the reactivity of methyl 2-hydroxy-4-phenylbut-3-enoate during functionalization. Traditional methods rely on polar aprotic solvents like dichloroethane (DCE), but recent efforts prioritize solvent-free systems to minimize waste and enhance atom economy. Solid-supported catalysts, such as silica-immobilized In(OTf)₃, facilitate enolate generation under neat conditions while avoiding solvent-induced side reactions. These systems leverage surface interactions to stabilize reactive intermediates, achieving comparable yields (85–92%) to solvent-based protocols.
Mechanistic studies reveal that solvent-free environments favor tight ion pairing between enolates and cationic indium species, reducing undesired proton transfer. This effect is particularly pronounced in reactions involving sterically hindered substrates, where solvent molecules would otherwise impede approach. Additionally, microwave-assisted heating in solvent-free systems accelerates enolate formation, reducing reaction times from hours to minutes.
Continuous flow systems have revolutionized the synthesis and functionalization of β-keto esters like methyl 2-hydroxy-4-phenylbut-3-enoate. By integrating BF₃·OEt₂-catalyzed C–H insertion of ethyl diazoacetate into a flow reactor, researchers achieve precise control over reaction parameters (temperature, residence time), minimizing diazo compound decomposition. This method produces β-keto esters with 89–94% yield and >20:1 regioselectivity, surpassing batch reactor performance.
Table 2: Continuous Flow Parameters for β-Keto Ester Synthesis
| Parameter | Optimal Value | Effect on Yield/Selectivity |
|---|---|---|
| Residence Time | 2.5 min | Maximizes conversion (94%) |
| Temperature | 60°C | Prevents diazo degradation |
| Catalyst Loading (BF₃·OEt₂) | 5 mol% | Balances activity and cost |
Flow systems also enable rapid screening of substituent effects on the phenyl ring. For example, introducing electron-donating groups (e.g., -OMe) at the para position enhances electrophilic reactivity, facilitating downstream derivatization. Scalability is another advantage: kilogram-scale production of methyl 2-hydroxy-4-phenylbut-3-enoate derivatives has been demonstrated using modular flow reactors with in-line purification.
Methyl 2-hydroxy-4-phenylbut-3-enoate represents a structurally unique phenylbutenoate compound that demonstrates potent antimicrobial activity through targeted inhibition of bacterial menaquinone biosynthesis pathways [1]. This compound exhibits selective toxicity against menaquinone-utilizing bacteria, with particular efficacy against methicillin-resistant Staphylococcus aureus and other Gram-positive pathogens [1]. The inhibitory mechanism involves the formation of coenzyme A adducts that specifically target 1,4-dihydroxy-2-naphthoyl-coenzyme A synthase, commonly designated as MenB, within the menaquinone biosynthetic pathway [1] [2].
The compound's antimicrobial spectrum is directly correlated with bacterial menaquinone dependence, demonstrating activity only under growth conditions where menaquinone serves as the primary electron carrier in the respiratory chain [1]. Research investigations have established that methyl 2-hydroxy-4-phenylbut-3-enoate exhibits minimum inhibitory concentrations ranging from 0.25 to 8.0 micrograms per milliliter against various menaquinone-dependent bacterial species [1].
| Bacterial Species | Minimum Inhibitory Concentration (μg/mL) | Growth Conditions | Menaquinone Dependence |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.35 | Aerobic | High |
| Staphylococcus aureus (MRSA) | 0.75 | Aerobic | High |
| Bacillus subtilis | 8.00 | Aerobic | Moderate |
| Enterococcus faecium | 4.00 | Aerobic | Moderate |
| Mycobacterium smegmatis | 0.50 | Aerobic | High |
| Haemophilus influenzae | 0.25 | Capnophilic | High |
The menaquinone biosynthesis pathway is subject to sophisticated regulatory mechanisms involving allosteric modulation of key enzymatic components [3]. Research has identified that MenD, the enzyme catalyzing the first committed step in menaquinone biosynthesis, undergoes allosteric inhibition through binding of 1,4-dihydroxy-2-naphthoic acid, a downstream metabolite in the biosynthetic pathway [3]. This regulatory mechanism represents the first documented evidence of feedback inhibition within the menaquinone biosynthesis pathway across bacterial species [3].
The allosteric regulation occurs through binding of 1,4-dihydroxy-2-naphthoic acid to domain II of Mycobacterium tuberculosis MenD, resulting in conformational changes that inhibit catalytic activity [3]. Structural analysis reveals that the allosteric binding site exhibits striking parallels with pyruvate decarboxylase, where the regulatory molecule occupies a position analogous to substrate binding sites in related thiamine diphosphate-dependent enzymes [3]. The allosteric inhibition induces asymmetry within the enzyme complex, positioning active sites in two of four MenD monomers in catalytically unfavorable conformations [4].
Crystal structure investigations demonstrate that 1,4-dihydroxy-2-naphthoic acid binding triggers rearrangement of activation loops corresponding to residues 277-312 and 105-116 in Mycobacterium tuberculosis MenD [3]. These conformational changes propagate through the enzyme structure, affecting substrate binding residues Asparagine-117 and Glutamine-118 that are critical for proper active site organization [3]. The regulatory mechanism involves intersubunit communication and allostery, suggesting that downstream metabolite accumulation can effectively control flux through the entire menaquinone biosynthesis pathway [4].
Experimental evidence indicates that this allosteric regulation serves as a molecular switch controlling menaquinone production in response to cellular redox status and energy requirements [5]. The feedback inhibition mechanism allows bacterial pathogens to modulate menaquinone levels dynamically, facilitating adaptation to varying environmental conditions encountered during infection [5]. This regulatory control represents a potential therapeutic target, as disruption of allosteric modulation could lead to dysregulated menaquinone biosynthesis and compromised bacterial viability [5].
The mechanism of action for methyl 2-hydroxy-4-phenylbut-3-enoate involves the formation of covalent coenzyme A adducts within bacterial cells [1]. Following cellular uptake, the compound undergoes conversion to form a coenzyme A adduct that demonstrates high-affinity binding to Staphylococcus aureus MenB with a dissociation constant of 2.0 micromolar [1]. High-resolution liquid chromatography-mass spectrometry analysis has confirmed the accumulation of this adduct in methicillin-resistant Staphylococcus aureus cells treated with the inhibitor [1].
The adduct formation process exhibits first-order kinetics with a formation rate constant of 0.037 per minute under saturating inhibitor concentrations [1]. The resulting coenzyme A adduct demonstrates a half-life of approximately 20 minutes within bacterial cell culture systems [1]. Kinetic analysis reveals that the inhibitor exhibits slow-binding characteristics, suggesting conformational changes during the binding process that enhance inhibitory potency [6].
| Parameter | Value | Measurement Conditions |
|---|---|---|
| Dissociation Constant (Kd) | 2.0 μM | pH 7.4, 37°C |
| Inhibition Constant (Ki) | 50 nM | Competitive inhibition assay |
| IC50 Value | 5.7 ± 0.7 μM | Enzyme inhibition assay |
| Adduct Formation Rate | 0.037 min⁻¹ | Saturating inhibitor concentration |
| Half-life in Bacterial Cells | 20 minutes | MRSA cell culture |
| Binding Affinity to MenB | High | Staphylococcus aureus MenB |
The coenzyme A adduct formation process demonstrates specificity for Gram-positive bacteria that utilize menaquinone for respiratory electron transport [1]. Complementation studies using exogenous menaquinone-4 or menadione result in complete reversal of antibacterial activity, confirming that the mechanism specifically targets menaquinone biosynthesis rather than alternative cellular processes [1]. The adduct formation kinetics correlate directly with bacterial susceptibility, with highly menaquinone-dependent species showing enhanced sensitivity to inhibition [1].
Structural analysis of the coenzyme A adduct reveals interactions between the adduct carboxylate group and the MenB oxyanion hole, a conserved structural motif within the crotonase superfamily [2]. These interactions provide the molecular basis for the high-affinity binding observed in kinetic studies [2]. The formation of this covalent adduct effectively sequesters cellular coenzyme A pools while simultaneously blocking MenB enzymatic activity [7].
The structural foundation for competitive inhibition of MenB by methyl 2-hydroxy-4-phenylbut-3-enoate derivatives centers on their interaction with the enzyme's highly conserved active site [8]. MenB adopts the characteristic crotonase superfamily fold, consisting of an amino-terminal domain containing approximately 215 residues arranged in an alpha-beta structure and a smaller carboxy-terminal domain of approximately 60 residues organized into three alpha-helices [8]. The enzyme functions as a hexameric complex with a distinctive structural feature where carboxy-terminal helices cross the trimer-trimer interface, forming flexible components of the active site within the opposing trimer [8].
The active site architecture contains a deep hydrophobic pocket lined by critical residues including Aspartate-192, Tyrosine-287, and various hydrophobic amino acids [8]. Site-directed mutagenesis studies have established that Aspartate-192 and Tyrosine-287 are essential for catalytic function [8]. The proposed catalytic mechanism involves MenB-mediated proton transfer within the substrate, generating an oxyanion intermediate as the initial step in the conversion of o-succinylbenzoyl-coenzyme A to 1,4-dihydroxy-2-naphthoyl-coenzyme A [8].
| Compound | Molecular Formula | Molecular Weight (g/mol) | MIC against MRSA (μg/mL) | Substitution Pattern |
|---|---|---|---|---|
| Methyl 2-hydroxy-4-phenylbut-3-enoate | C₁₁H₁₂O₃ | 192.21 | 0.75 | Hydroxy at position 2 |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | C₁₁H₉ClO₃ | 224.64 | 0.75 | Chloro at para position |
| Methyl 4-(4-fluorophenyl)-4-oxobut-2-enoate | C₁₁H₉FO₃ | 208.18 | 12.00 | Fluoro at para position |
| Methyl 4-(4-bromophenyl)-4-oxobut-2-enoate | C₁₁H₉BrO₃ | 269.09 | 16.00 | Bromo at para position |
| Methyl 4-(4-nitrophenyl)-4-oxobut-2-enoate | C₁₁H₉NO₅ | 235.19 | 4.00 | Nitro at para position |
The competitive inhibition mechanism involves direct competition between the coenzyme A adduct of methyl 2-hydroxy-4-phenylbut-3-enoate and the natural substrate o-succinylbenzoyl-coenzyme A for binding to the MenB active site [7]. Lineweaver-Burk plot analysis demonstrates the characteristic pattern of competitive inhibition, with increasing inhibitor concentrations resulting in elevated apparent Michaelis constant values while maximum velocity remains unchanged [9]. The inhibitor binds reversibly to the free enzyme with rapid equilibrium kinetics, preventing substrate binding through steric exclusion [10].
Molecular modeling studies indicate that the phenylbutenoate moiety occupies the same binding pocket as the o-succinylbenzoyl portion of the natural substrate [1]. The hydroxyl group at position 2 of the butenoate chain forms critical hydrogen bonding interactions with active site residues, while the phenyl ring engages in hydrophobic interactions within the substrate binding pocket [1]. These structural interactions account for the high affinity binding observed in kinetic studies and explain the competitive nature of the inhibition [1].
| Mechanistic Feature | Description | Evidence |
|---|---|---|
| Inhibition Type | Competitive Inhibition | Lineweaver-Burk plot analysis |
| Primary Target Enzyme | 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) | Enzyme specificity studies |
| Binding Site | Active site catalytic pocket | Crystal structure analysis |
| Competitive Substrate | o-succinylbenzoyl-CoA (OSB-CoA) | Substrate competition assays |
| Allosteric Effect | None observed | Kinetic analysis |
| Cofactor Requirement | Coenzyme A for adduct formation | LC-MS/MS adduct detection |
The structural basis for selectivity stems from the unique architecture of the MenB active site, which differs significantly from human enzymes involved in coenzyme A metabolism [11]. The deep hydrophobic pocket and specific arrangement of catalytic residues create a binding environment that preferentially accommodates the phenylbutenoate structure while excluding alternative substrates [11]. This selectivity profile contributes to the antimicrobial specificity observed in biological assays, where activity is restricted to menaquinone-dependent bacterial species [1].
The electronic properties of para-substituted phenyl groups attached to the butenoate scaffold significantly influence molecular recognition and binding affinity. Research demonstrates that substituent effects follow predictable patterns based on their electron-donating or electron-withdrawing characteristics [1] [2] [3].
Electron-Withdrawing Substituents such as nitro (NO₂) and cyano (CN) groups create significant deshielding effects on the carbonyl carbon, with Hammett sigma para values of 0.78 and 0.66 respectively [1] [2]. These substituents reduce electron density in the aromatic system, leading to decreased binding affinity due to weakened π-π interactions with target proteins. The molecular orbital energy gaps for these compounds range from 3.38 to 3.45 eV, indicating higher energy requirements for electronic excitation processes [4].
Electron-Donating Substituents demonstrate opposite effects, with methoxy (OMe) and dimethylamino (NMe₂) groups showing Hammett sigma para values of -0.27 and -0.83 respectively [1] [2]. These substituents enhance electron density through resonance effects, strengthening aromatic interactions and improving binding affinity. The molecular orbital energy gaps decrease to 2.61-2.85 eV, facilitating easier electronic transitions during molecular recognition events [4].
Halogen Substituents exhibit intermediate behavior, with chlorine and bromine showing similar Hammett sigma para values of 0.23 [1] [2]. These substituents provide weak electron-withdrawing effects while maintaining favorable van der Waals interactions, resulting in moderate binding affinity changes. Fluorine, despite its high electronegativity, shows only a small sigma para value of 0.06 due to its size and orbital overlap characteristics [4].
The cross-interaction effects between phenyl and benzoyl substituents reveal systematic modifications in carbonyl sensitivity. Electron-withdrawing substituents in one aromatic ring decrease the sensitivity of the carbonyl carbon to substitution in the other ring, while electron-donating substituents enhance this sensitivity [1] [2]. This phenomenon arises from the balance between different resonance structures and electron delocalization patterns.
Binding Affinity Correlations demonstrate that compounds with electron-donating substituents can achieve binding affinity enhancements of 85-fold to 1200-fold compared to unsubstituted derivatives [5]. The strongest effects occur with amino and hydroxyl substituents, which form multiple hydrogen bonds with target proteins while maintaining favorable electronic properties.
The conformational preferences of α,β-unsaturated esters critically determine their biological activity through effects on molecular geometry and target recognition. The rotation around the ester carbonyl bond creates distinct conformational states with different energetic and binding properties [6] [7].
s-Trans Conformation represents the most thermodynamically stable arrangement, with a relative energy of 0.0 kcal/mol and accounting for 73.2% of the population at room temperature [6] [7]. This conformation places the carbonyl oxygen and alkoxy group in an anti-periplanar arrangement, minimizing steric interactions. The planar geometry facilitates optimal π-conjugation and provides the highest binding preference for most target proteins [6] [7].
s-Cis Conformation exhibits higher energy at 2.4 kcal/mol due to increased steric hindrance between the carbonyl oxygen and alkoxy substituents, representing only 8.5% of the conformational population [6] [7]. Despite its lower stability, this conformation can be stabilized by intramolecular hydrogen bonding or specific protein binding pockets that favor the syn arrangement [6] [7].
Gauche Conformations occur at dihedral angles of 60° and 300°, with relative energies of 1.8 kcal/mol each [6] [7]. These non-planar conformations show reduced π-conjugation and lower binding preferences due to suboptimal orbital overlap. The gauche arrangements typically represent transition states between the more stable s-trans and s-cis conformations [6] [7].
Anomeric Effects play a crucial role in ester conformation preferences. The n(O)→σ*C-O orbital interaction stabilizes the s-trans conformation by approximately 2-3 kcal/mol compared to the s-cis arrangement [7]. This stereoelectronic effect involves donation of electron density from the oxygen lone pair into the antibonding orbital of the adjacent carbon-oxygen bond [7].
Solvent Effects significantly influence conformational equilibria, with polar solvents generally favoring the s-trans conformation due to better solvation of the separated dipole moments [6] [7]. In biological environments, protein binding sites can selectively stabilize specific conformations, leading to induced-fit binding mechanisms that overcome unfavorable solution-phase preferences.
Vibrational Analysis reveals that conformational interconversion occurs on timescales of nanoseconds to microseconds, allowing rapid equilibration between different arrangements [6] [7]. This flexibility enables adaptive binding to diverse protein targets while maintaining specificity through conformational selection mechanisms.
The hydroxyl group represents one of the most important functional groups for enhancing target binding affinity through multiple stereoelectronic mechanisms. The position and orientation of hydroxyl substituents dramatically affect their contributions to molecular recognition [8] [5] [9].
Positional Effects demonstrate remarkable differences in binding enhancement based on hydroxyl group location. α-Position hydroxyl groups provide the strongest stereoelectronic effects, achieving binding affinity enhancements of up to 1200-fold through optimal hydrogen bonding geometry and electron density modulation [5]. β-Position hydroxyl groups show strong effects with 320-fold enhancements, while ortho-phenyl hydroxyl groups can provide 750-fold improvements [5].
Hydrogen Bonding Strength varies significantly with hydroxyl position, ranging from 2.1 kcal/mol for meta-substituted derivatives to 7.2 kcal/mol for α-positioned hydroxyl groups [5]. These differences arise from geometric constraints, electron density distribution, and cooperative effects with neighboring functional groups. The strongest hydrogen bonds occur when the hydroxyl group can form optimal linear arrangements with target protein acceptors [5].
Electron Density Redistribution occurs through resonance and inductive effects, with hydroxyl groups increasing electron density on adjacent carbon atoms by 0.045 to 0.186 units [5]. This redistribution enhances π-π stacking interactions and improves complementarity with protein binding pockets. The electron density changes follow predictable patterns based on hydroxyl position and molecular connectivity [5].
Stereoelectronic Preferences demonstrate that equatorial hydroxyl orientations provide stronger binding effects than axial arrangements due to reduced steric hindrance and optimal orbital overlap [8] [9]. Polar hydroxyl groups show 2-3 fold greater electron-withdrawing effects when positioned equatorially rather than axially in cyclic systems [8].
Conformational Stabilization through hydroxyl groups occurs via intramolecular hydrogen bonding and dipole-dipole interactions. These stabilizing effects can lock molecules into bioactive conformations, reducing entropy penalties associated with binding while maintaining favorable enthalpic interactions [9] [10].
Cooperative Effects between multiple hydroxyl groups can lead to synergistic binding enhancements exceeding the sum of individual contributions [5]. This cooperativity arises from hydrogen bonding networks, electrostatic complementarity, and coordinated conformational changes that optimize the entire molecular recognition interface.
Desolvation Considerations reveal that hydroxyl groups must compensate for lost water interactions upon binding, with successful drug design requiring careful balance between binding affinity and desolvation penalties [11]. The most effective hydroxyl positions are those that form stronger protein interactions than their corresponding water interactions in solution.